(4-Aminophenylsulphonyl)nitromethane

aldose reductase inhibition oral ED50 diabetic complications

(4-Aminophenylsulphonyl)nitromethane (CAS 122263-36-9; C₇H₈N₂O₄S; MW 216.22 g/mol) is a para-amino-substituted phenylsulfonylnitromethane that belongs to the arylsulfonylnitromethane class of aldose reductase inhibitors (ARIs). The compound was disclosed in the foundational patent EP0304190B1 and later characterised with a melting point of 128–130 °C, IR absorptions at 3396 cm⁻¹ (NH₂) and 1554 cm⁻¹ (NO₂), and diagnostic ¹H NMR signals (DMSO‑d₆) at δ 6.44 (CH₂NO₂) and δ 6.30 (Ar‑NH₂).

Molecular Formula C7H8N2O4S
Molecular Weight 216.22 g/mol
Cat. No. B8490829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminophenylsulphonyl)nitromethane
Molecular FormulaC7H8N2O4S
Molecular Weight216.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)C[N+](=O)[O-]
InChIInChI=1S/C7H8N2O4S/c8-6-1-3-7(4-2-6)14(12,13)5-9(10)11/h1-4H,5,8H2
InChIKeyOXJQKURQWFDOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Aminophenylsulphonyl)nitromethane – Analytical Profile, Comparator Context, and Procurement-Ready Characterization


(4-Aminophenylsulphonyl)nitromethane (CAS 122263-36-9; C₇H₈N₂O₄S; MW 216.22 g/mol) is a para-amino-substituted phenylsulfonylnitromethane that belongs to the arylsulfonylnitromethane class of aldose reductase inhibitors (ARIs) [1]. The compound was disclosed in the foundational patent EP0304190B1 and later characterised with a melting point of 128–130 °C, IR absorptions at 3396 cm⁻¹ (NH₂) and 1554 cm⁻¹ (NO₂), and diagnostic ¹H NMR signals (DMSO‑d₆) at δ 6.44 (CH₂NO₂) and δ 6.30 (Ar‑NH₂) [2]. It serves both as a pharmacological probe compound and as a synthetic precursor to irreversible aldose reductase affinity labels [2].

Why In‑Class Arylsulfonylnitromethanes Cannot Replace (4-Aminophenylsulphonyl)nitromethane Without Loss of Function


The aldose reductase inhibitory activity and physicochemical profile of arylsulfonylnitromethanes are exquisitely sensitive to the nature and position of substituents on the phenyl ring; the para‑amino group confers a unique combination of hydrogen‑bond donor/acceptor character, reversible inhibitory potency, and solubility that is absent in the unsubstituted parent, the ortho‑dimethyl analogue, or the acetamido‑protected form [1][2]. Substitutions that perturb the electronic environment of the sulfonylnitromethane warhead, such as ortho‑dimethyl or para‑acetamido, produce step‑changes in both in‑vitro IC₅₀ and in‑vivo oral ED₅₀, making generic replacement scientifically invalid when target engagement or dose‑response relationships must be reproduced [1].

Quantitative Head‑to‑Head and Cross‑Study Comparative Evidence for (4-Aminophenylsulphonyl)nitromethane Versus Closest Structural Analogs


In‑Vivo Oral ED₅₀: (4-Aminophenylsulphonyl)nitromethane vs. (4-Amino-2,6-dimethylphenylsulphonyl)nitromethane

In a streptozotocin‑induced diabetic rat model measuring residual sorbitol levels in lens and sciatic nerve, the target compound exhibited an oral ED₅₀ of approximately 4.8 mg/kg, whereas the structurally analogous (4-amino-2,6-dimethylphenylsulphonyl)nitromethane achieved an oral ED₅₀ of approximately 0.9 mg/kg under the identical assay protocol [1]. The 2,6‑dimethyl substitution thus conferred a 5.3‑fold improvement in in‑vivo potency.

aldose reductase inhibition oral ED50 diabetic complications streptozotocin rat model

In‑Vitro IC₅₀ (Reversible Inhibition) vs. (4-Amino-2,6-dimethylphenylsulphonyl)nitromethane: Direct Comparison in Rat Lens Aldose Reductase

The target compound, (4-aminophenylsulphonyl)nitromethane (compound 12), exhibited an IC₅₀ of 0.19 ± 0.66 µM against recombinant rat lens aldose reductase, whereas its ortho‑dimethyl analogue (compound 13) showed an IC₅₀ of 0.09 ± 0.09 µM under identical assay conditions [1]. In a separate in‑vitro system using partially purified bovine lens aldose reductase, the target compound displayed an IC₅₀ of approximately 1.0 µM (100 × 10⁻⁸ M), while the same 2,6‑dimethyl analogue gave an IC₅₀ of approximately 0.2 µM (20 × 10⁻⁸ M), representing a 5‑fold potency difference [2]. The convergence of independent data sets confirms that removal of the two ortho‑methyl groups reduces in‑vitro inhibitory potency by approximately 2‑ to 5‑fold.

aldose reductase IC50 recombinant rat lens AR reversible inhibition sulfonylnitromethane pharmacophore

Irreversible Inhibition Profile: (4-Aminophenylsulphonyl)nitromethane as a Precursor to Affinity Labels vs. Functionalised Analogues

The target compound (12) shows 0% irreversible inhibition of aldose reductase, confirming it operates solely as a reversible inhibitor [1]. In contrast, its N‑functionalised derivatives—specifically the isothiocyanate (compound 15, derived from 12 via thiophosgene treatment) and the iodoacetamide (compound 17)—display 80.7% and 73.8% irreversible inhibition, respectively, while retaining IC₅₀ values in the 0.05–0.13 µM range [1]. The corresponding ortho‑dimethyl isothiocyanate (compound 19) achieves 99.5% irreversible inhibition with an IC₅₀ of 0.01 µM, representing the highest degree of nearly complete irreversible inhibition of AR reported up to that date [1]. This progression demonstrates that the para‑amino compound serves as the essential synthetic entry point for accessing a family of affinity‑label probes with tunable irreversible character.

irreversible aldose reductase inhibition affinity labelling isothiocyanate iodoacetamide mechanism-based inhibitor

Melting‑Point Differentiation: Purity Assessment and Crystallisation Behaviour vs. Acetamido and Dimethyl Analogues

The target compound melts at 128–130 °C (recrystallised from EtOH), while its N‑acetyl protected precursor (compound 14) melts with decomposition at 220–222 °C and the ortho‑dimethyl analogue (compound 13) melts at 131–133 °C [1]. The large melting‑point depression relative to the acetamido derivative (> 90 °C) reflects disruption of intermolecular hydrogen bonding upon deprotection, while the near‑identity of melting points between the para‑amino compound and its ortho‑dimethyl congener means that melting point alone cannot discriminate these two compounds. The experimentally determined microanalysis (found: C 39.2; H 3.8; N 12.9%; calc. for C₇H₈N₂O₄S: C 38.9; H 3.7; N 12.95%) provides a confirmation of bulk purity [1].

melting point crystallinity solid-state characterisation purification control

Synthetic Accessibility and Yield: Direct Comparison of Deprotection Strategies for para‑Amino vs. 2,6‑Dimethyl‑para‑amino Derivatives

Basic hydrolysis (2 N NaOH, 80 °C, 1 h) of (4‑acetamidophenyl)sulfonylnitromethane (14) afforded the target compound in 78% yield after column chromatography and ethanol recrystallisation [1]. Under identical conditions, the 2,6‑dimethyl analogue (compound 13) was obtained in 81% yield from its acetamido precursor (compound 18) [1]. The comparable yields indicate that the para‑amino compound does not present an intrinsic synthetic penalty relative to the more potent ortho‑dimethyl scaffold. However, the acetamido precursor 14 requires a separate sulfinic acid coupling step (72% yield for 26) that differs from the chlorosulfonic acid route used for the dimethyl series [1].

synthetic yield hydrolysis deprotection scale‑up feasibility process chemistry

Regulatory and Patent Status: Freedom‑to‑Operate Differentiation of the para‑Amino Scaffold vs. Ortho‑Substituted Analogues

US patent 5,153,227 (issued 1992) explicitly excludes from its composition‑of‑matter claims those compounds of formula I where Q is unsubstituted phenyl or bears a 4‑methyl, 4‑chloro, 4‑fluoro, or 4‑acetamido substituent [1], but does not exclude the 4‑amino compound. Meanwhile, (4‑amino‑2,6‑dimethylphenylsulphonyl)nitromethane is claimed as a novel compound in WO1990008761 [2], and the 2,6‑dimethyl‑4‑acetamido variant appears in the Saab et al. 1999 paper [3]. The 4‑aminophenylsulphonyl compound, having been disclosed as a reference compound in WO1990008761, occupies a distinct patent‑protected status that may affect commercial procurement for pharmaceutical development.

patent landscape freedom to operate composition of matter aldose reductase inhibitor patent

Procurement‑Guided Application Scenarios for (4-Aminophenylsulphonyl)nitromethane Based on Quantitative Differentiation Evidence


Reversible Aldose Reductase Inhibitor Probe for Mechanistic and Kinetic Studies

Researchers requiring a purely reversible aldose reductase inhibitor with no irreversible binding component should select (4‑aminophenylsulphonyl)nitromethane as the preferred tool compound. Evidence from Saab et al. demonstrates 0% irreversible inhibition for this compound, in contrast to its N‑functionalised derivatives that exhibit 73.8–99.5% irreversible binding [1]. Its modest reversible IC₅₀ of 0.19–1.0 µM, depending on assay format, makes it suitable for kinetic experiments where complete enzyme saturation is achievable without the confounding factor of covalent modification [1][2]. This compound should be used as a negative control alongside irreversible affinity labels in gel‑filtration‑based target‑engagement assays.

Synthetic Intermediate for Custom Affinity‑Label Probe Generation

The para‑amino group serves as the sole chemical handle for installing electrophilic warheads (isothiocyanate, chloroacetamide, iodoacetamide) that convert the reversible scaffold into an irreversible aldose reductase affinity label. The published synthetic route from (4‑acetamidophenyl)sulfonylnitromethane (14) proceeds with 78% yield for the deprotection step, and subsequent treatment with thiophosgene or α‑haloacetic anhydrides yields the corresponding isothiocyanate (15, 80.7% irreversible) or iodoacetamide (17, 73.8% irreversible) [1]. Chemoproteomics laboratories developing bespoke activity‑based probes should procure this compound as the universal starting material, rather than attempting to functionalise the less tractable ortho‑dimethyl analogue, which requires a different sulfinic acid precursor [1].

Negative Control and Potency Anchor for Aldose Reductase Inhibitor Screening Cascades

In drug‑discovery programmes targeting diabetic complications, the compound’s relatively low potency (IC₅₀ ≈ 0.19–1.0 µM; oral ED₅₀ ≈ 4.8 mg/kg) provides a well‑characterised ‘floor’ for screening cascades. Screening laboratories can use the compound as a reference standard to define the minimum acceptable potency for hit progression, ensuring that only compounds with superior IC₅₀ and ED₅₀ values advance [1][2]. The 5.3‑fold difference in oral ED₅₀ between this compound (4.8 mg/kg) and its 2,6‑dimethyl analogue (0.9 mg/kg) establishes a quantitative potency window that can be used to benchmark the in‑vivo translation of novel ARIs [2].

Quality Control Reference Material for Arylsulfonylnitromethane Analytical Methods

The well‑defined melting point (128–130 °C), elemental composition (found: C 39.2, H 3.8, N 12.9%; calc. C 38.9, H 3.7, N 12.95%), and characteristic IR bands (3396 cm⁻¹ NH₂, 1554 cm⁻¹ NO₂) provide a multi‑parameter identity profile suitable for use as a system‑suitability standard in HPLC, LC‑MS, and NMR analytical methods [1]. Quality‑control and analytical development laboratories supporting GLP/GMP aldose reductase inhibitor programmes should stock this compound to verify chromatographic resolution from its acetamido precursor (tR differential), monitor batch‑to‑batch purity, and calibrate quantitative NMR assays where the diagnostic CH₂NO₂ singlet at δ 6.44 serves as an integration reference [1].

Quote Request

Request a Quote for (4-Aminophenylsulphonyl)nitromethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.